![molecular formula C18H21ClN6 B5701882 1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5701882.png)

1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

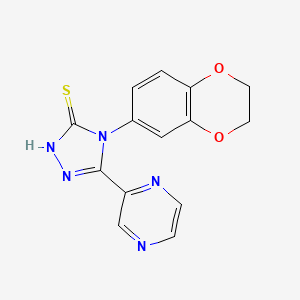

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps, including condensation, cyclization, and functionalization reactions. Gregg et al. (2007) described a combinatorial synthesis approach for generating a library of 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides, highlighting the versatility of this scaffold for rapid library generation (Gregg et al., 2007). This method includes the synthesis of activated p-nitrophenyl esters followed by scavenging of the p-nitrophenol leaving group, demonstrating the compound's capacity for structural diversification.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines has been extensively studied, revealing insights into their hydrogen bonding patterns and crystal structures. For instance, Trilleras et al. (2008) investigated the anhydrous versus hydrated forms of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, showing differences in hydrogen bonding and molecular conformations between the hydrated and anhydrous forms (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions that enable the synthesis of a wide range of derivatives. El-Sayed et al. (2021) reported the functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate to yield new pyrano[2,3-d]pyrimidine derivatives, demonstrating the compound's reactivity and potential for generating diverse chemical structures (El‐Sayed et al., 2021).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidines, such as solubility and crystallinity, play a crucial role in their application as pharmaceutical agents. Baraldi et al. (2012) addressed the issue of low water solubility by functionalizing the C(5) position with a salifiable moiety, improving solubility at physiological pH and demonstrating the importance of physical property optimization in drug development (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidines, including their reactivity and interaction with biological targets, are key to their potential therapeutic applications. He et al. (2020) synthesized two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives with antibacterial activity, providing insights into their interactions with plasma proteins and highlighting their pharmacological potential (He et al., 2020).

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN6/c1-2-23-7-9-24(10-8-23)17-15-11-22-25(18(15)21-13-20-17)12-14-5-3-4-6-16(14)19/h3-6,11,13H,2,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKNTWHKZYGRIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)

![1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5701841.png)

![1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)

![ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5701848.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)

![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)

![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)

![1,3-benzodioxole-5-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5701879.png)

![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)